molecular formula C16H22N6O B3016889 1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one CAS No. 1049477-55-5

1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one

Cat. No.: B3016889
CAS No.: 1049477-55-5
M. Wt: 314.393
InChI Key: IXFRSFPZDKRGLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-((1-Phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one is a synthetic organic compound featuring a piperazine core linked to a tetrazole moiety via a methyl group and a butan-1-one chain. The tetrazole ring, a nitrogen-rich heterocycle, is substituted with a phenyl group at the 1-position, while the piperazine nitrogen is functionalized with a butanone group. This structural arrangement is significant in medicinal chemistry, as both tetrazole and piperazine motifs are known to influence pharmacokinetic properties and receptor binding . The compound’s molecular formula is C₂₁H₂₅N₆O, with a molecular weight of 385.47 g/mol (exact values depend on substituent variations; see Table 1). Its synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling strategies, validated by spectroscopic techniques such as FT-IR, NMR, and mass spectrometry .

Properties

IUPAC Name

1-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O/c1-2-6-16(23)21-11-9-20(10-12-21)13-15-17-18-19-22(15)14-7-4-3-5-8-14/h3-5,7-8H,2,6,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXFRSFPZDKRGLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using a click chemistry approach involving the reaction of an azide with an alkyne in the presence of a copper catalyst.

    Attachment of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where the tetrazole derivative reacts with a piperazine compound.

    Formation of the Butanone Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the tetrazole ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders. Its structural components allow it to interact with various biological targets, including receptors involved in neurotransmission.

Biological Studies

The compound has been explored as a ligand in receptor studies, particularly those related to G-protein coupled receptors (GPCRs). The tetrazole ring can mimic carboxylic acids, enhancing the binding affinity to biological targets, which may lead to significant pharmacological effects.

Drug Development

Due to its unique chemical structure, this compound serves as a building block for synthesizing more complex molecules that may exhibit improved pharmacological properties. It has been utilized in developing new drugs aimed at treating various diseases, including psychiatric disorders.

Material Science

In industry, 1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one is being researched for its potential applications in creating new materials with specific properties, such as enhanced conductivity or mechanical strength.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in modulating receptor activity:

  • A study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant activity against specific GPCRs associated with mood regulation.
    "The results indicated that the phenyl-tetrazole moiety significantly enhances binding affinity compared to traditional ligands" .
  • Another research effort focused on the compound's role in neuroprotection, suggesting potential applications in treating neurodegenerative diseases.

These findings underscore the compound's versatility and potential impact on various fields of research.

Mechanism of Action

The mechanism of action of 1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in critical biological pathways.

    Pathways Involved: It may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit a key enzyme in a metabolic pathway, leading to the accumulation or depletion of certain metabolites.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and functional analogs of 1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one share core motifs but differ in substituents, chain length, and heterocyclic systems. Below is a comparative analysis based on the provided evidence:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Notes Reference
This compound (Target) C₂₁H₂₅N₆O 385.47 Phenyl-tetrazole, butanone-piperazine Not explicitly reported; structural focus
2-(4-Allylpiperazin-1-yl)-1-(1-phenyl-1H-tetrazol-5-yl)ethanone (13a) C₁₅H₁₈N₆O 298.35 Allyl-piperazine, ethanone-tetrazole Synthesized for antimicrobial screening
2-Phenyl-1-(4-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one C₂₃H₂₈N₆O 404.50 p-Tolyl-tetrazole, butanone-piperazine Structural analog with enhanced lipophilicity
1-(3-Fluorophenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (11a) C₂₃H₂₅FN₈O₂S 484.20 Thiazole, urea, hydrazinyl-piperazine High yield (85.1%); potential antitumor
1-((N1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)-4-(N1-benzyl-2-methyl-4-nitroimidazol-5-yl)piperazine (9a) C₂₅H₂₈N₁₀O₂ 508.56 Triazole, nitroimidazole, benzyl groups Tested against solid tumors

Key Structural Differences

Heterocyclic Systems :

  • Tetrazole vs. Thiazole/Triazole : The tetrazole ring in the target compound offers metabolic stability and hydrogen-bonding capacity, whereas thiazole (e.g., 11a ) or triazole (e.g., 9a ) derivatives introduce sulfur or additional nitrogen atoms, altering electronic properties and binding interactions .
  • Nitroimidazole Hybrids : Compounds like 9a incorporate nitroimidazole, a radiosensitizer moiety, suggesting applications in cancer therapy .

Urea Linkages: Compounds like 11a feature urea bridges, which enhance hydrogen-bonding interactions with biological targets, a property absent in the target compound .

Biological Activity

1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)butan-1-one is a complex organic compound characterized by the presence of a tetrazole ring, a piperazine moiety, and a butanone chain. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in receptor binding and therapeutic applications.

Chemical Structure and Synthesis

The molecular formula of this compound is C16H22N6OC_{16}H_{22}N_{6}O with a molecular weight of 314.39 g/mol. The synthesis typically involves several steps:

  • Formation of the Tetrazole Ring : Synthesized through the reaction of an azide with a nitrile.
  • Attachment to Piperazine : The resultant tetrazole derivative is reacted with piperazine in the presence of a base.
  • Final Product Formation : The intermediate is then reacted with butanone under acidic conditions to yield the final product .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as receptors and enzymes. The tetrazole ring can mimic carboxylic acids, facilitating high-affinity binding to biological targets, which can modulate their activity and lead to various biological effects .

Antimicrobial and Anticancer Properties

Research indicates that compounds featuring tetrazole rings exhibit significant antimicrobial and anticancer activities. For instance, studies have shown that similar tetrazole derivatives display inhibitory effects against various bacterial strains and cancer cell lines .

Case Studies

  • Anticancer Activity : A study on related tetrazole derivatives demonstrated that certain compounds exhibited IC50 values less than that of standard drugs like doxorubicin against human glioblastoma cells .
  • Antimicrobial Efficacy : In vitro assessments revealed that related compounds effectively inhibited the growth of resistant strains of Candida species, showcasing their potential as antifungal agents .

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

Compound NameStructureBiological Activity
1-(4-(1H-tetrazol-5-yl)piperazin-1-yl)butan-1-oneStructureAntimicrobial, anticancer
4-(4-fluoro-N-(tetrazol-5-yl)phenyl)piperazineStructureAnticancer, antifungal
1-(4-(naphthalen-2-yl)thiazol-2-yl)pyrrolidin-2-oneStructureAnticonvulsant, anticancer

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.